

Physical and chemical properties of 2-Amino-8-nonenoic acid

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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Amino-8-nonenoic Acid**

Authored by a Senior Application Scientist

Foreword: **2-Amino-8-nonenoic acid** is a non-proteinogenic amino acid that presents a unique combination of functional groups: a primary amine, a carboxylic acid, and a terminal alkene. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel peptide analogues, constrained peptides, and other bioactive molecules. Its bifunctionality allows for orthogonal chemical modifications, providing a versatile scaffold for drug discovery and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analysis, grounded in established scientific principles and methodologies.

Molecular Identity and Structure

2-Amino-8-nonenoic acid is systematically named 2-aminonon-8-enoic acid.^[1] Its structure consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a double bond at the terminal position (C8-C9). The presence of a chiral center at C2 means the molecule exists as two enantiomers, (S)-**2-amino-8-nonenoic acid** and (R)-**2-amino-8-nonenoic acid**.

| Identifier | Value | Source |
|-------------------|--|------------------|
| IUPAC Name | 2-aminonon-8-enoic acid | PubChem[1] |
| Molecular Formula | C ₉ H ₁₇ NO ₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| CAS Number | 1222561-61-6 | Sigma-Aldrich[2] |
| Canonical SMILES | <chem>C=CCCCCCC(C(=O)O)N</chem> | PubChem[1] |
| InChI Key | LKMSSWRWDBZUFC-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Comprehensive experimental data for the free form of **2-Amino-8-nonenoic acid** is not extensively documented in publicly available literature. However, key properties can be computed or inferred from its structure and data on analogous compounds.

Computed Properties

Computational models provide valuable estimates for several physicochemical parameters.

| Property | Computed Value | Source |
|--------------------------------|---------------------|------------|
| XLogP3 | -0.4 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Å ² | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |

The negative XLogP3 value suggests that **2-Amino-8-nonenoic acid** is predominantly hydrophilic, a characteristic feature of amino acids due to the charged amino and carboxyl groups at physiological pH.

Physical State and Solubility

- **Physical State:** As a crystalline solid, typical for amino acids. The hydrochloride salt is described as a white solid.[3]
- **Solubility:** Expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. The solubility is highly pH-dependent. For comparison, the related fatty acid, 8-nonenoic acid, is soluble in organic solvents like chloroform and acetone.

Thermal Properties

Specific melting and boiling points for **2-Amino-8-nonenoic acid** are not readily available. Amino acids typically exhibit high melting points (often decomposing before melting) due to their zwitterionic nature and strong intermolecular hydrogen bonding. For reference, the related compound 8-nonenoic acid has a reported melting point of 2.5°C and a boiling point of 274.02°C (estimate).[4]

Chemical Properties and Reactivity

The reactivity of **2-Amino-8-nonenoic acid** is dictated by its three primary functional groups:

- **Amino Group (-NH₂):** Acts as a nucleophile and a base. It readily undergoes reactions typical of primary amines, such as N-acylation (e.g., Boc protection), alkylation, and formation of Schiff bases.
- **Carboxylic Acid Group (-COOH):** Exhibits acidic properties and can be converted into esters, amides, or acid chlorides. It is the site for peptide bond formation.
- **Terminal Alkene (C=C):** The double bond can participate in various electrophilic addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and metathesis reactions, allowing for chain extension or cyclization.

The presence of both the amino acid moiety and the terminal alkene allows for orthogonal derivatization, a highly desirable feature in the synthesis of complex molecules and peptidomimetics.

Synthesis Pathway

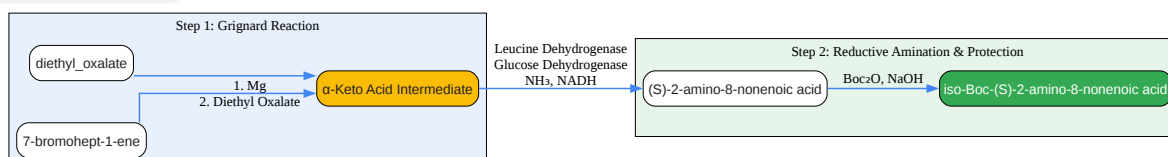
A practical and highly enantioselective synthesis for (S)-2-Amino-8-nonenoic acid has been developed, which is crucial for its application in stereospecific drug design. The process avoids the isolation of intermediates, making it efficient for larger-scale preparation.[3]

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid

The synthesis begins with 7-bromohept-1-ene and proceeds through two key steps without intermediate isolation:

- Grignard Reaction: Formation of a Grignard reagent from 7-bromohept-1-ene, followed by addition to diethyl oxalate to generate an α -keto acid substrate.
- Enzymatic Reductive Amination: The crude α -keto acid is subjected to a highly enantioselective reductive amination using leucine dehydrogenase and glucose dehydrogenase as catalysts. This step sets the crucial stereochemistry at the C2 position.
- Boc Protection: The resulting amino acid is directly protected with a tert-butyloxycarbonyl (Boc) group under Schotten-Baumann conditions to yield the final product in a 60% overall yield and >99.9% enantiomeric excess.[3]

Asymmetric synthesis workflow.



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Caption: Asymmetric synthesis workflow.

Deprotection

The Boc-protected amino acid can be easily deprotected to yield the free amino acid or its salt. For instance, treatment with 4 N HCl in dioxane provides the (S)-**2-Amino-8-nonenoic acid** hydrochloride salt.^[3]

Analytical Methodologies

The characterization and quantification of **2-Amino-8-nonenoic acid** require robust analytical techniques capable of separating it from other components and confirming its identity.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ¹H NMR is a primary tool for structural confirmation. The ¹H NMR spectrum for the HCl salt of (S)-**2-Amino-8-nonenoic acid** shows characteristic signals: a multiplet around 5.79 ppm for the vinylic proton (-CH=), multiplets around 5.00-4.94 ppm for the terminal vinylic protons (=CH₂), and a multiplet for the alpha-proton (-CH(NH₃⁺)-) around 3.8 ppm.^[3] ¹³C NMR would be expected to show signals for the carboxyl carbon (~170-180 ppm), the terminal alkene carbons (~114 and ~139 ppm), and the alpha-carbon (~55-60 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a mass analyzer is ideal for determining the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion would be at m/z 172.13.
- Infrared (IR) Spectroscopy: Expected characteristic absorptions include C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), N-H bending of the amine (~1500-1640 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and C=C stretching of the alkene (~1640 cm⁻¹).

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification.^[5]

Protocol: Representative HPLC-MS Method for Analysis

This protocol is a standard method for amino acid analysis and can be adapted for **2-Amino-8-nonenoic acid**.^[6]

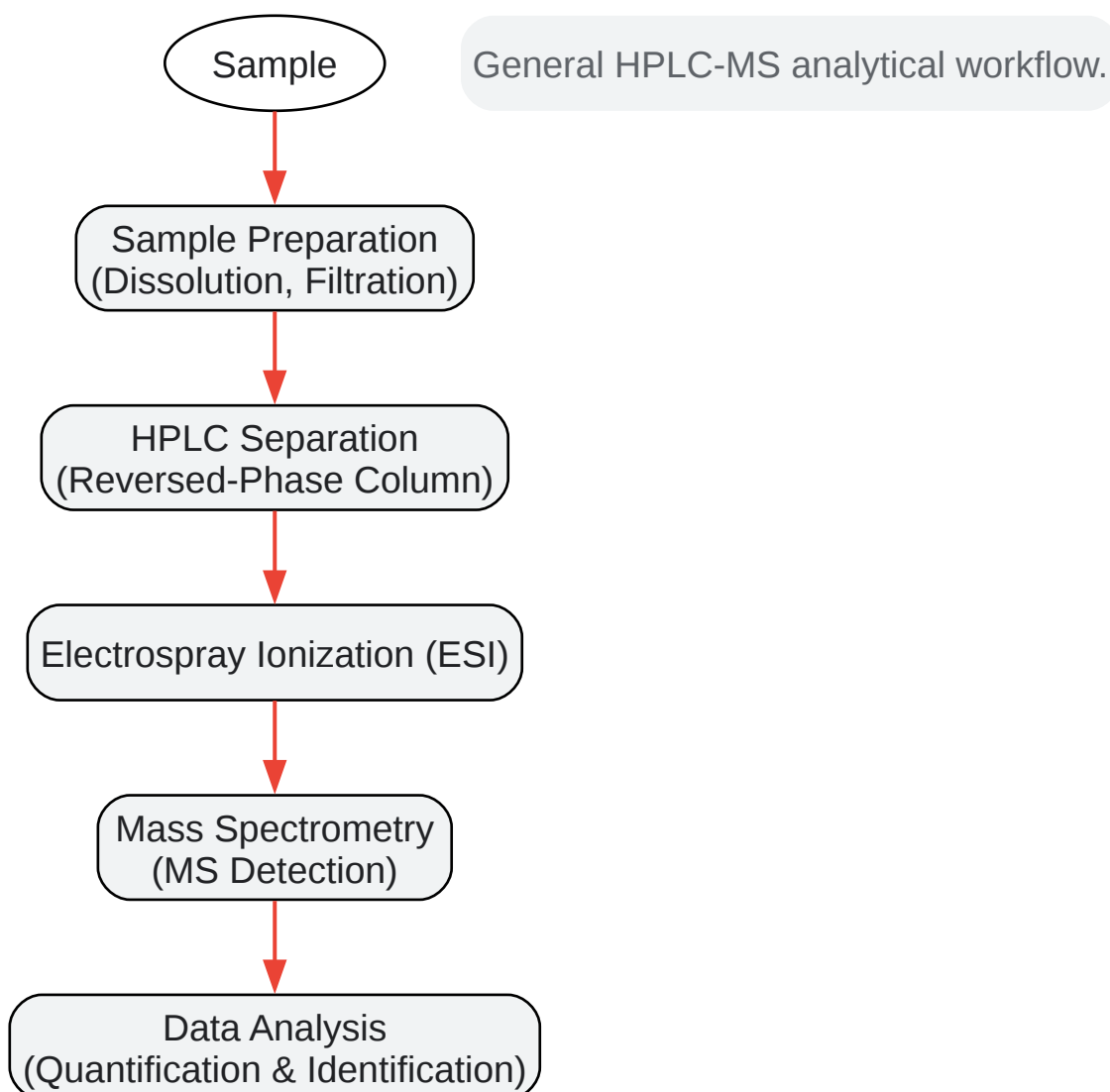
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent, such as 0.1 N HCl or the initial mobile phase.
 - Filter the sample through a 0.22 µm syringe filter to remove particulates.
- Instrumentation and Conditions:
 - System: Agilent 1290 Infinity II LC System or equivalent.
 - Column: AdvanceBio AAA, 2.7 µm, 4.6 x 100 mm.
 - Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.
 - Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
 - Flow Rate: 1.5 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 1 µL.
- Gradient Elution:

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 2 |
| 0.5 | 2 |
| 13.5 | 57 |
| 13.6 | 100 |
| 15.5 | 100 |
| 15.6 | 2 |

| 18.0 | 2 |

- Detection:
 - Mass Spectrometer: ESI in positive ion mode.
 - Scan Range: m/z 50-500.
 - Targeted Ion Monitoring: Monitor for the $[M+H]^+$ ion at m/z 172.13.

Rationale for Method Selection: This reversed-phase HPLC method with pre-column derivatization (if needed for UV detection) or direct MS detection provides excellent resolution and sensitivity for amino acids.[7][8] The use of a mass spectrometer as a detector offers high specificity and confirmatory analysis.



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Caption: General HPLC-MS analytical workflow.

Safety, Handling, and Storage

Hazard Identification

Based on supplier safety data sheets, **2-Amino-8-nonenoic acid** and its salts are associated with the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][9]
- Signal Word: Warning.
- Pictograms: GHS07 (Exclamation Mark).[2]

Handling and Personal Protective Equipment (PPE)

- Handle in a well-ventilated area or under a chemical fume hood.
- Avoid breathing dust, vapor, mist, or gas.
- Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

Storage

- Store in a cool, dry place in a tightly sealed container.[2]
- Recommended storage is often at room temperature.

Conclusion

2-Amino-8-nonenoic acid is a non-canonical amino acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amine, a carboxylic acid, and a terminal alkene—allows for a wide

range of chemical modifications. While comprehensive experimental data on its physical properties remains to be fully documented, its chemical reactivity is well-understood based on fundamental organic principles. The development of an efficient, highly enantioselective synthesis has made the chiral forms of this compound accessible for advanced research and development applications. Standard analytical techniques, particularly HPLC-MS, are well-suited for its characterization and quality control. As research into novel peptides and bioactive molecules continues, the utility of specialized amino acids like **2-Amino-8-nonenoic acid** is poised to grow, making a thorough understanding of its properties essential for the scientific community.

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